molecular formula C7H12Se B037751 (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene CAS No. 121887-63-6

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene

Cat. No. B037751
M. Wt: 175.14 g/mol
InChI Key: DXVINJMFIFPFRM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, also known as CPSe, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPSe belongs to the class of organoselenium compounds, which have been reported to possess antioxidant, anti-inflammatory, and antitumor properties.

Mechanism Of Action

The mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is not fully understood. However, several studies have suggested that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and Nrf2 signaling pathways. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases.

Biochemical And Physiological Effects

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to possess several biochemical and physiological effects. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been reported to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a crucial role in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has several advantages and limitations for lab experiments. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a stable compound that can be easily synthesized and purified. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is also highly soluble in various organic solvents, which makes it easy to handle in lab experiments. However, (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene is a highly reactive compound that can easily undergo oxidation, which could affect its biological activity.

Future Directions

Several future directions can be explored for the development of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a potential therapeutic agent. One possible direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene in combination with other therapeutic agents for the treatment of various diseases. Another direction is to investigate the potential of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene and to identify its molecular targets.

Synthesis Methods

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene can be synthesized using various methods, including the reaction of cyclopentadiene with selenium powder in the presence of a catalyst, or by the reaction of cyclopentadiene with selenourea in the presence of a base. Several other methods have been reported for the synthesis of (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene, including the reaction of cyclopentadiene with selenophene, and the reaction of cyclopentadiene with diselenides.

Scientific Research Applications

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has been extensively investigated for its potential therapeutic applications. Several studies have reported that (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene possesses potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene has also been reported to possess antitumor properties, which make it a potential candidate for cancer therapy.

properties

CAS RN

121887-63-6

Product Name

(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene

Molecular Formula

C7H12Se

Molecular Weight

175.14 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene

InChI

InChI=1S/C7H12Se/c1-2-6-4-8-5-7(6)3-1/h6-7H,1-5H2/t6-,7-/m0/s1

InChI Key

DXVINJMFIFPFRM-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2C[Se]C[C@@H]2C1

SMILES

C1CC2C[Se]CC2C1

Canonical SMILES

C1CC2C[Se]CC2C1

synonyms

1H-Cyclopenta[c]selenophene,hexahydro-,trans-(9CI)

Origin of Product

United States

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